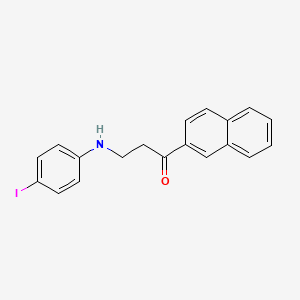![molecular formula C24H28N2O3 B2818752 5-[2-(azepan-1-yl)-2-oxoethoxy]-2-benzyl-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 850905-42-9](/img/structure/B2818752.png)
5-[2-(azepan-1-yl)-2-oxoethoxy]-2-benzyl-1,2,3,4-tetrahydroisoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(azepan-1-yl)-2-oxoethoxy]-2-benzyl-1,2,3,4-tetrahydroisoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolines This compound is characterized by the presence of an azepane ring, a benzyl group, and an isoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(azepan-1-yl)-2-oxoethoxy]-2-benzyl-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multi-step organic reactions. One common approach is the condensation of 2-benzyl-3,4-dihydroisoquinolin-1-one with 2-(azepan-1-yl)-2-oxoethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or chloroform, at a temperature of around 20°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as one-pot synthesis or continuous flow reactions. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
化学反応の分析
Types of Reactions
5-[2-(azepan-1-yl)-2-oxoethoxy]-2-benzyl-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
5-[2-(azepan-1-yl)-2-oxoethoxy]-2-benzyl-1,2,3,4-tetrahydroisoquinolin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-[2-(azepan-1-yl)-2-oxoethoxy]-2-benzyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exhibit phospholipase C-like activity, leading to the hydrolysis of phospholipids and the generation of secondary messengers. This activity can modulate various cellular processes, including signal transduction and membrane dynamics .
類似化合物との比較
Similar Compounds
1-Azepan-1-yl-2-chloroethanone: A related compound with a similar azepane ring structure.
5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1-one: Another derivative with an ethyl group instead of a benzyl group.
Uniqueness
5-[2-(azepan-1-yl)-2-oxoethoxy]-2-benzyl-1,2,3,4-tetrahydroisoquinolin-1-one stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.
特性
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethoxy]-2-benzyl-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c27-23(25-14-6-1-2-7-15-25)18-29-22-12-8-11-21-20(22)13-16-26(24(21)28)17-19-9-4-3-5-10-19/h3-5,8-12H,1-2,6-7,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEJAQXGCQCONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B2818669.png)

![N-(3-chloro-4-fluorophenyl)-2-[2-(3,4-dimethoxyphenyl)acetyl]-1-hydrazinecarbothioamide](/img/structure/B2818678.png)


![N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2818683.png)



![5-oxo-1-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2818688.png)
![N-(3,4-dimethylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2818689.png)



